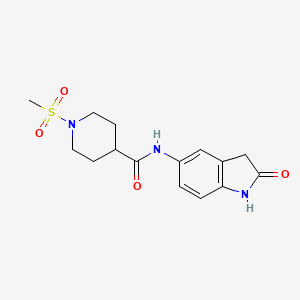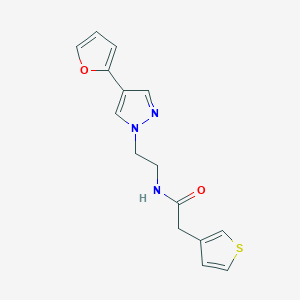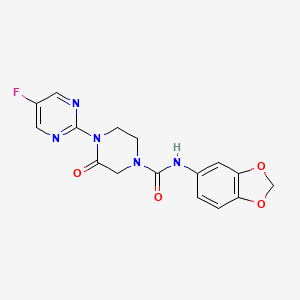![molecular formula C21H18N4O4S2 B2378303 N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005295-16-8](/img/structure/B2378303.png)
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a compound that has been synthesized and characterized in the field of medicinal chemistry . It is part of a series of novel derivatives synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compound was evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzothiazole derivatives, including the compound , have attracted attention due to their potential as anticancer agents. Researchers have explored their ability to inhibit tumor growth and metastasis. These compounds often interfere with cellular processes, such as DNA replication or protein synthesis, leading to apoptosis (programmed cell death) in cancer cells .
Antifungal Properties
Thiazole-based compounds, including the one mentioned, have demonstrated antifungal activity. They can inhibit the growth of fungal pathogens by disrupting essential cellular processes. These properties make them promising candidates for developing new antifungal drugs .
Antioxidant Effects
The compound’s structure suggests potential antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Investigating its antioxidant capacity could lead to applications in health supplements or functional foods .
Anti-Inflammatory Potential
Thiazole derivatives have been studied for their anti-inflammatory effects. By modulating inflammatory pathways, they may help manage chronic inflammatory conditions. Further research is needed to explore their efficacy and safety .
Antibacterial Activity
Although less explored, benzothiazole derivatives have shown antibacterial activity against certain bacterial strains. Investigating their mechanism of action and specificity could contribute to the development of novel antibiotics .
Photosensitizing Properties
Some thiazole-based compounds exhibit photosensitizing properties. These molecules can absorb light energy and transfer it to nearby molecules, potentially useful in photodynamic therapy for cancer or other diseases .
Wirkmechanismus
Target of Action
The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets, COX-1 and COX-2, by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .
Biochemical Pathways
By inhibiting COX-1 and COX-2, the compound disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation, as prostaglandins are responsible for symptoms such as pain, swelling, and fever.
Result of Action
The primary result of the compound’s action is a reduction in inflammation. By inhibiting COX-1 and COX-2, the compound decreases the production of prostaglandins, leading to a reduction in the symptoms of inflammation . This includes a decrease in pain, swelling, and fever.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S2/c1-28-15-8-7-12(9-16(15)29-2)19(27)25-20-22-13(11-30-20)10-18(26)24-21-23-14-5-3-4-6-17(14)31-21/h3-9,11H,10H2,1-2H3,(H,22,25,27)(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMBEISMVJPESR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2378222.png)
![N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2378224.png)
![3-(3-methoxyphenyl)-7-[4-(2-thienylcarbonyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2378225.png)

![3-[N-(4-methylphenyl)benzenesulfonamido]propanoic acid](/img/structure/B2378230.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2378232.png)

![Ethyl 2-[(4-hydroxyphenyl)carbonylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2378236.png)
![Ethyl 5-{[4-(tert-butyl)benzyl]oxy}-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2378238.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide](/img/structure/B2378239.png)
![N-(3-Propan-2-yloxypropyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2378240.png)
